Ferulic acid 4-O-sulfate

Beschreibung

Structure

3D Structure

Eigenschaften

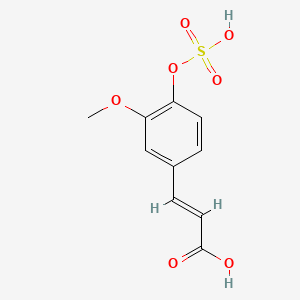

IUPAC Name |

(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPATWACAAOHTJ-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Ferulic acid 4-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

86321-29-1, 151481-53-7 |

Source

|

| Record name | 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ferulic acid 4-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Ferulic Acid 4-O-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a phenolic compound abundant in various plant sources, undergoes significant metabolism in the body following ingestion. One of its primary metabolites is Ferulic acid 4-O-sulfate (FA-sul).[1] While ferulic acid itself has been the subject of extensive research, recent evidence indicates that its sulfated metabolite possesses distinct and potent biological activities, particularly in the cardiovascular system. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its vasodilatory and blood pressure-lowering effects. The information presented herein is based on key experimental findings and is intended to be a valuable resource for researchers in pharmacology and drug development.

Primary Mechanism of Action: Vasodilation and Blood Pressure Reduction

The principal and most well-documented pharmacological action of this compound is its ability to induce vasorelaxation and consequently lower blood pressure.[1][2][3] Notably, this effect is not significantly observed with the parent compound, ferulic acid, highlighting the critical role of sulfation in its bioactivity.[1]

Signaling Pathway of Vasorelaxation

The vasodilatory effect of this compound is mediated through an endothelium-independent pathway involving the activation of soluble guanylate cyclase (sGC) and the subsequent opening of voltage-dependent potassium channels in vascular smooth muscle cells.[1]

The proposed signaling cascade is as follows:

-

Activation of soluble Guanylate Cyclase (sGC): this compound acts on vascular smooth muscle cells to stimulate sGC.

-

Increased cGMP Production: The activation of sGC leads to an increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Activation of Voltage-Dependent Potassium Channels: Elevated intracellular cGMP levels lead to the opening of voltage-dependent potassium (Kv) channels.

-

Hyperpolarization and Vasorelaxation: The efflux of potassium ions through the opened Kv channels results in hyperpolarization of the vascular smooth muscle cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation.[1]

This mechanism has been substantiated by experiments showing that the vasorelaxant effect of this compound is significantly diminished by inhibitors of sGC and by specific blockers of voltage-dependent potassium channels.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Ex Vivo Vasorelaxant Effect of this compound on Mouse Arteries

| Artery Type | Concentration Range (µM) | Maximum Relaxation (Emax %) |

| Saphenous Artery | 0.1 - 30 | 64.2 ± 4.0 |

| Femoral Artery | 0.1 - 30 | 89.8 ± 4.5 |

| Aorta | 0.1 - 30 | 70.7 ± 3.5 |

| Data from Van Rymenant et al., 2017.[1] |

Table 2: In Vivo Effect of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Mice

| Treatment | Dose (µg/kg) | Change in MAP (mmHg) |

| This compound | 16.13 | -9.6 ± 1.2 |

| This compound | 161.3 | -34.9 ± 3.2 |

| Ferulic Acid | 161.3 | No significant change |

| Data from Van Rymenant et al., 2017.[3][4] |

Potential Anti-Inflammatory Mechanisms

While the primary mechanism of action of this compound is vasodilation, studies on its parent compound, ferulic acid, suggest potential anti-inflammatory properties through the modulation of key signaling pathways such as NF-κB and MAPK.[5][6][7][8] Although direct evidence for this compound is still emerging, it is plausible that this metabolite may also exert anti-inflammatory effects.

Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Assay

This protocol outlines the methodology for assessing the vasorelaxant properties of this compound on isolated arterial segments.

-

Tissue Preparation:

-

Euthanize a mouse (e.g., Swiss mouse) via an approved method.

-

Carefully dissect the desired arteries (e.g., aorta, femoral, saphenous) and place them in cold Krebs-Ringer bicarbonate buffer.

-

Clean the arteries of surrounding connective and adipose tissue under a dissection microscope.

-

Cut the arteries into rings of approximately 2 mm in length.

-

-

Mounting in Myograph:

-

Mount the arterial rings on two stainless steel wires in the jaws of a wire myograph.

-

Place the myograph chambers in a heated (37°C) tissue bath containing Krebs-Ringer buffer and aerate with 95% O2 / 5% CO2.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 30 minutes.

-

Induce a contraction with a standard agonist (e.g., phenylephrine (B352888) or a high potassium solution) to check for tissue viability.

-

Wash the tissues and allow them to return to baseline tension.

-

-

Experimentation:

-

Pre-contract the arterial rings with an agonist (e.g., phenylephrine).

-

Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the tissue bath.

-

Record the changes in isometric tension after each addition.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction tension.

-

Plot the concentration-response curve and calculate the Emax (maximum relaxation) and EC50 (concentration for 50% of maximum relaxation).

-

Protocol 2: In Vivo Blood Pressure Measurement

This protocol describes the procedure for measuring the acute effects of this compound on blood pressure in an anesthetized mouse model.

-

Animal Preparation:

-

Anesthetize a mouse (e.g., Swiss mouse) with an appropriate anesthetic (e.g., isoflurane).

-

Maintain the animal's body temperature at 37°C using a heating pad.

-

Cannulate the carotid artery with a pressure transducer-tipped catheter to monitor blood pressure and heart rate.

-

Cannulate the jugular vein for intravenous administration of the test compound.

-

-

Stabilization:

-

Allow the animal to stabilize for a period (e.g., 20-30 minutes) until a steady baseline blood pressure reading is obtained.

-

-

Administration of Compound:

-

Administer a bolus intravenous injection of the vehicle control and record the response.

-

After the blood pressure returns to baseline, administer a bolus intravenous injection of this compound at the desired dose.

-

Continuously record the mean arterial pressure (MAP) and heart rate.

-

-

Data Analysis:

-

Measure the maximum change in MAP from the baseline following the injection of the compound.

-

Compare the effects of this compound to the vehicle control.

-

Conclusion

This compound, a major metabolite of dietary ferulic acid, demonstrates potent vasodilatory and hypotensive effects that are not observed with its parent compound. The core mechanism of action involves an endothelium-independent pathway in vascular smooth muscle cells, initiated by the activation of soluble guanylate cyclase, leading to increased cGMP and the subsequent opening of voltage-dependent potassium channels. This results in hyperpolarization and vasorelaxation. While further research is needed to fully elucidate its potential anti-inflammatory properties, the current evidence strongly supports the role of this compound as a key bioactive metabolite contributing to the cardiovascular benefits associated with the consumption of ferulic acid-rich foods. The detailed protocols and quantitative data presented in this guide provide a solid foundation for future research and development of novel therapeutic agents targeting the cardiovascular system.

References

- 1. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 86321-29-1 | MOLNOVA [molnova.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The In Vitro Biological Profile of Ferulic Acid 4-O-Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant attention for its diverse pharmacological properties. However, following ingestion, ferulic acid undergoes extensive metabolism, with ferulic acid 4-O-sulfate emerging as a major circulating metabolite. Understanding the biological activities of this sulfated form is paramount to elucidating the true in vivo effects of dietary ferulic acid. This technical guide provides a comprehensive analysis of the currently available in vitro data on the biological activities of this compound, with a focus on its vasorelaxant and cytoprotective effects. The information is presented to aid researchers and professionals in drug discovery and development in their evaluation of this key metabolite.

Quantitative Data Summary

The in vitro biological activities of this compound have been primarily investigated in the contexts of vasorelaxation and protection against oxidative stress. The following tables summarize the key quantitative findings from these studies.

Table 1: Vasorelaxant Activity of this compound

| Artery Type | Agonist Used for Pre-contraction | Concentration Range of this compound | Maximum Relaxation (Emax) (%) | Reference |

| Mouse Saphenous Artery | Phenylephrine | 10⁻⁷ - 3x10⁻⁵ M | 64.2 ± 4.0 | |

| Mouse Femoral Artery | Phenylephrine | 10⁻⁷ - 3x10⁻⁵ M | 89.8 ± 4.5 | |

| Mouse Aorta | Phenylephrine | 10⁻⁷ - 3x10⁻⁵ M | 70.7 ± 3.5 |

Notably, the parent compound, ferulic acid, did not elicit any significant vasorelaxant response in the same experimental setup.

Table 2: Cytoprotective Effects of this compound in HepG2 Cells under Iron-Induced Oxidative Stress

| Parameter | Treatment Conditions | Effect of this compound (20 µM) | Reference |

| Reactive Oxygen Species (ROS) | Iron-induced oxidative stress | Protective against ROS production | [1][2] |

| Lipid Peroxidation | Iron-induced oxidative stress | Protective against lipid peroxidation | [1][2] |

| Glutathione (GSH) Levels | Iron-induced oxidative stress | Protective against antioxidant depletion | [1][2] |

The protective effects were associated with the activation of the Nrf2 signaling pathway[1][2].

Key Biological Activities and Signaling Pathways

Vasorelaxant Effects

This compound has been identified as a potent vasorelaxant, an effect not observed with its parent compound. This activity is mediated through the soluble guanylate cyclase (sGC) pathway and the involvement of voltage-dependent potassium channels. The proposed mechanism involves the activation of sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG). This cascade ultimately results in the opening of potassium channels, leading to hyperpolarization of vascular smooth muscle cells and subsequent relaxation.

References

Ferulic Acid 4-O-Sulfate: A Technical Guide on its Vasodilatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound abundant in whole grains, fruits, and vegetables, has garnered significant attention for its potential cardiovascular benefits. Following consumption, FA undergoes extensive phase II metabolism in the gut and liver, leading to the formation of various metabolites. Among these, ferulic acid 4-O-sulfate (FA-sul) has emerged as a key player, demonstrating potent vasodilatory and blood pressure-lowering effects that surpass those of its parent compound.[1][2][3] This technical guide provides an in-depth overview of the vasodilatory role of FA-sul, focusing on its mechanism of action, quantitative physiological effects, and the experimental protocols used to elucidate its activity.

Chemical Properties and Synthesis

This compound is a sulfated derivative of ferulic acid, belonging to the class of coumaric acids.[4] Its chemical synthesis has been described in the literature, often involving the sulfation of ferulic acid.[5][6][7] The sulfation process significantly alters the molecule's bioactivity, transforming it into a potent vasodilator.[1]

Quantitative Data on Vasorelaxation

Experimental evidence from ex vivo studies on isolated mouse arteries has demonstrated the significant concentration-dependent vasorelaxant effects of this compound, while ferulic acid itself showed no significant response in the same concentration range.[1][2][8] The maximal relaxation (Emax) induced by FA-sul varies across different arterial beds, as summarized in the table below.

| Artery Type | Animal Model | Pre-contraction Agent | FA-sul Concentration Range (M) | Maximal Relaxation (Emax %) | Reference |

| Aorta | Mouse | Not Specified | 10⁻⁷ - 3x10⁻⁵ | 70.7 ± 3.5 | [1] |

| Femoral Artery | Mouse | Not Specified | 10⁻⁷ - 3x10⁻⁵ | 89.8 ± 4.5 | [1] |

| Saphenous Artery | Mouse | Not Specified | 10⁻⁷ - 3x10⁻⁵ | 64.2 ± 4.0 | [1] |

Mechanism of Action: The sGC-cGMP-K+ Channel Signaling Pathway

The vasodilatory action of this compound is primarily mediated through an endothelium-independent pathway involving the activation of soluble guanylate cyclase (sGC).[1][2] This initiates a signaling cascade that leads to the relaxation of vascular smooth muscle cells.

The key steps in the signaling pathway are as follows:

-

Activation of sGC: FA-sul activates sGC in vascular smooth muscle cells.[1]

-

Increased cGMP Production: The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1][9]

-

Activation of cGMP-dependent Protein Kinase (PKG): cGMP, in turn, activates PKG.[2][10]

-

Opening of Potassium Channels: PKG is believed to phosphorylate and open voltage-gated potassium (Kv) channels in the plasma membrane of vascular smooth muscle cells.[1][2]

-

Hyperpolarization and Vasorelaxation: The opening of K+ channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-operated Ca2+ channels, resulting in a decrease in intracellular calcium concentration and subsequent vasorelaxation.[1]

The proposed signaling pathway is illustrated in the diagram below.

References

- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. researchgate.net [researchgate.net]

- 4. cAMP-dependent vasodilators cross-activate the cGMP-dependent protein kinase to stimulate BK(Ca) channel activity in coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography [jove.com]

- 6. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. acids ferulic acid: Topics by Science.gov [science.gov]

- 10. cGMP-dependent protein kinase activates Ca-activated K channels in cerebral artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Ferulic Acid 4-O-Sulfate: A Technical Guide for Researchers

An In-Depth Exploration of a Key Ferulic Acid Metabolite for Drug Development Professionals, Researchers, and Scientists

Ferulic acid, a phenolic compound abundant in the plant kingdom, has garnered significant attention for its potent antioxidant and cytoprotective properties. However, following oral ingestion, ferulic acid undergoes extensive metabolism, with Ferulic acid 4-O-sulfate emerging as one of its major circulating metabolites in plasma. Understanding the biological activities of this sulfated metabolite is paramount for elucidating the in vivo mechanisms of action of ferulic acid and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant molecular pathways.

Direct Antioxidant Capacity: A Comparative Analysis

In vitro antioxidant assays are fundamental for determining the intrinsic ability of a compound to neutralize free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

A consistent finding across multiple studies is that this compound exhibits significantly diminished direct antioxidant activity when compared to its parent compound, ferulic acid.[1][2][3][4] This reduction in activity is attributed to the sulfation of the 4'-hydroxyl group on the phenolic ring. This hydroxyl group is critical for the free radical scavenging activity of ferulic acid, as it can donate a hydrogen atom to stabilize free radicals, forming a resonance-stabilized phenoxyl radical.[5] The blockage of this key functional group by a sulfate (B86663) moiety markedly reduces its ability to participate in these antioxidant reactions.

While specific quantitative values for the antioxidant capacity of this compound are not always reported in literature abstracts, the consensus is that its activity is "very low" or "weak".[1][3][4] The following tables summarize the comparative antioxidant activities based on available qualitative and semi-quantitative data.

Table 1: Comparative DPPH Radical Scavenging Activity

| Compound | Reported DPPH Scavenging Activity |

| Ferulic Acid | High |

| This compound | Very Low |

Table 2: Comparative ABTS Radical Scavenging Activity

| Compound | Reported ABTS Scavenging Activity |

| Ferulic Acid | High |

| This compound | Very Low[1][3] |

Table 3: Comparative Ferric Reducing Antioxidant Power (FRAP)

| Compound | Reported FRAP Value |

| Ferulic Acid | High |

| This compound | Very Low[1][3] |

Indirect Antioxidant Mechanisms: The Role of Cellular Signaling Pathways

Despite its limited direct radical-scavenging ability, emerging evidence suggests that this compound may contribute to cellular antioxidant defenses through indirect mechanisms, primarily by modulating intracellular signaling pathways.

The Nrf2-ARE Pathway: A Key Regulator of Endogenous Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of genes encoding antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

There is evidence to suggest that this compound can activate the Nrf2 pathway, thereby augmenting the cell's intrinsic antioxidant capacity. This indirect mechanism may compensate for its lack of direct radical-scavenging activity.

Caption: Nrf2 signaling pathway activation by this compound.

Modulation of Inflammatory and Stress-Activated Pathways: MAPK and NF-κB

Mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) are critical signaling pathways involved in the cellular response to a variety of stressors, including oxidative stress and inflammation. While direct evidence for the modulation of these pathways by this compound is still emerging, studies on the parent compound, ferulic acid, have demonstrated significant interactions. It is plausible that the sulfated metabolite may retain some of these modulatory activities.

MAPK Signaling: The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are involved in a cascade that can lead to the activation of transcription factors and subsequent cellular responses, including apoptosis and inflammation. Ferulic acid has been shown to modulate MAPK signaling, often in a protective manner against oxidative stress.

NF-κB Signaling: NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by oxidative stress or pro-inflammatory cytokines, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Ferulic acid has been reported to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

Caption: Potential modulation of MAPK and NF-κB pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). Store in a dark, airtight container.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a defined volume of the test compound (this compound, ferulic acid, or standards like Trolox or ascorbic acid) at various concentrations.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Include a control containing the solvent and DPPH solution.

-

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound at various concentrations to a defined volume of the diluted ABTS•+ solution.

-

Include a control containing the solvent and the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add a small volume of the test compound to a defined volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using a known antioxidant, such as FeSO₄·7H₂O or Trolox.

-

Express the FRAP value of the test compound in terms of equivalents of the standard.

-

Experimental Workflow for Cellular Antioxidant Activity

To assess the indirect antioxidant effects of this compound, cellular-based assays are essential. A general workflow for such an experiment is outlined below.

Caption: General workflow for assessing the cellular antioxidant activity of this compound.

Conclusion

References

- 1. Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]

Ferulic Acid 4-O-Sulfate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, ferulic acid 4-O-sulfate has emerged as a molecule of significant interest due to its distinct biological activities, which differ notably from its parent compound. This technical guide provides an in-depth overview of the current scientific understanding of this compound, with a primary focus on its potential as a therapeutic agent. We delve into its mechanism of action, particularly its vasodilatory and blood pressure-lowering effects, and present key quantitative data from preclinical studies. Detailed methodologies for the core experiments that have defined our understanding of this compound are provided, alongside visualizations of its signaling pathways and experimental workflows to facilitate comprehension and future research.

Introduction

Ferulic acid is a well-documented antioxidant and anti-inflammatory agent.[1] However, following oral ingestion, it is rapidly metabolized in the intestines and liver to form conjugates, with this compound being one of the most abundant metabolites found in plasma. Intriguingly, while the sulfation of the phenolic hydroxyl group significantly diminishes the antioxidant capacity of ferulic acid, it unmasks a potent vasodilatory and hypotensive activity.[2][3] This guide will explore the therapeutic landscape of this compound, moving beyond the shadow of its parent compound to highlight its unique pharmacological profile.

Mechanism of Action: Vasodilation and Blood Pressure Reduction

The primary therapeutic effect of this compound identified to date is its ability to relax arterial smooth muscle and consequently lower blood pressure.[2] This action is endothelium-independent and is primarily mediated through the soluble guanylate cyclase (sGC) signaling pathway and the modulation of voltage-dependent potassium channels.[1]

Soluble Guanylate Cyclase (sGC) Activation

This compound has been shown to elicit concentration-dependent vasorelaxation in isolated mouse arteries.[1][4] This effect is significantly attenuated by inhibitors of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling cascade.[1][2] Furthermore, the vasorelaxant effect is diminished in arteries from sGCα1 knockout mice, confirming the central role of this enzyme.[1] The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), ultimately resulting in smooth muscle relaxation.

Involvement of Voltage-Dependent Potassium Channels

The vasorelaxant effects of this compound are also dependent on the activity of voltage-dependent potassium (Kv) channels.[1] Inhibition of these channels with agents like 4-aminopyridine (B3432731) significantly reduces the vasodilation induced by this compound.[1] The opening of Kv channels leads to an efflux of potassium ions from the vascular smooth muscle cells, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-operated calcium channels, thereby reducing intracellular calcium concentration and leading to vasorelaxation.

References

- 1. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to the Pharmacological Profile of Ferulic Acid 4-O-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid 4-O-sulfate is a principal phase II metabolite of ferulic acid, a ubiquitous phenolic compound found in various plant sources. While ferulic acid has been extensively studied for its diverse pharmacological activities, recent research has begun to elucidate the distinct biological profile of its sulfated metabolite. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound, with a focus on its cardiovascular effects and antioxidant capacity. Detailed experimental protocols, quantitative bioactivity data, and elucidated signaling pathways are presented to support further research and drug development endeavors.

Introduction

Ferulic acid, a hydroxycinnamic acid, is known for its antioxidant, anti-inflammatory, and cardioprotective properties.[1] Following oral ingestion, ferulic acid undergoes extensive metabolism in the liver and intestines, leading to the formation of various conjugates, with this compound being one of the most abundant circulating metabolites.[2] Understanding the pharmacological profile of this major metabolite is crucial for accurately interpreting the in vivo bioactivity and therapeutic potential of dietary ferulic acid. This guide synthesizes the available scientific literature on this compound, providing a detailed technical resource for the scientific community.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the bioactivity of this compound.

Table 1: Vasorelaxant Activity of this compound [2]

| Parameter | Mouse Aorta | Mouse Femoral Artery | Mouse Saphenous Artery |

| Emax (%) | 70.7 ± 3.5 | 89.8 ± 4.5 | 64.2 ± 4.0 |

| pEC50 | 5.23 ± 0.06 | 5.31 ± 0.07 | 5.16 ± 0.08 |

Emax represents the maximum relaxation effect, and pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum response.

Table 2: In Vivo Hemodynamic Effects of this compound in Mice [3]

| Dosage (µg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) |

| 16.13 | Significant decrease |

| 161.3 | Significant decrease |

Table 3: Antioxidant Capacity of this compound

| Assay | Result | Reference |

| FRAP & ABTS | Very low antioxidant activity compared to ferulic acid. | [4] |

| DPPH, CUPRAC | Very weak antioxidant properties compared to precursor compounds. | [5] |

Specific IC50 or Trolox equivalent values for this compound are not consistently reported in the literature, with studies qualitatively describing its activity as significantly lower than the parent compound.

Table 4: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Tmax | ~1-2 hours | After consumption of polyphenol-rich beverage. | [6] |

| Cmax | Variable, dose-dependent | After consumption of instant coffee. | [7] |

Pharmacokinetic data for this compound can vary depending on the dietary source of the precursor ferulic acid and the individual's metabolism.

Signaling Pathways and Mechanism of Action

Cardiovascular Effects: The Soluble Guanylate Cyclase (sGC) Pathway

The primary mechanism underlying the vasodilatory and blood pressure-lowering effects of this compound involves the activation of the soluble guanylate cyclase (sGC) pathway in vascular smooth muscle cells.[2] This action is independent of the endothelium.

-

Mechanism: this compound stimulates sGC, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).

-

Downstream Effects: Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade results in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation (vasodilation).

-

Potassium Channels: The vasorelaxant effect is also partially mediated by the opening of voltage-dependent potassium channels.[2]

Other Signaling Pathways (NF-κB, MAPK, PI3K/Akt)

Currently, there is a lack of direct experimental evidence detailing the effects of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways. The majority of research in this area has focused on the parent compound, ferulic acid.

Ferulic Acid (Parent Compound) and Key Inflammatory Pathways:

-

NF-κB Pathway: Ferulic acid has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and immune responses.[8][9] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

-

MAPK Pathway: Ferulic acid can modulate the MAPK signaling cascade, including JNK and ERK pathways, which are involved in cellular stress responses and inflammation.[9]

-

PI3K/Akt Pathway: Ferulic acid has been demonstrated to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and inflammatory conditions.[1][10]

It is important to note that these findings pertain to ferulic acid and not its sulfated metabolite. Further research is required to determine if this compound retains or possesses distinct activities related to these pathways.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the use of a sulfating agent such as a sulfur trioxide-pyridine complex.

Workflow for Synthesis and Purification:

Detailed Protocol (Conceptual):

-

Protection: The carboxylic acid group of ferulic acid is often protected, for instance, by esterification (e.g., with methanol) to prevent unwanted side reactions.

-

Sulfation: The protected ferulic acid is dissolved in a suitable aprotic solvent (e.g., pyridine (B92270) or dichloromethane). A sulfur trioxide-amine complex, such as pyridine-SO3, is added, typically at a controlled temperature (e.g., 0°C to room temperature). The reaction is stirred for a defined period until completion.

-

Work-up: The reaction mixture is quenched, and the product is extracted.

-

Deprotection: The protecting group on the carboxylic acid is removed, usually by hydrolysis.

-

Purification: The final product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Note: Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary and should be optimized.

Isolated Artery Vasorelaxation Assay

This ex vivo method is used to assess the direct effect of compounds on blood vessel tone.

Methodology:

-

Tissue Preparation: Arteries (e.g., aorta, femoral, or saphenous arteries) are dissected from euthanized animals (e.g., mice) and cut into small rings.

-

Mounting: The arterial rings are mounted in an organ bath or wire myograph containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.

-

Equilibration and Viability Check: The tissues are allowed to equilibrate under a set tension. The viability of the smooth muscle is confirmed by inducing contraction with a high-potassium solution.

-

Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine) to induce a stable tone.

-

Compound Administration: Cumulative concentrations of this compound are added to the organ bath, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tone. Concentration-response curves are then plotted to determine Emax and pEC50 values.

In Vivo Blood Pressure Measurement

This protocol is used to evaluate the effect of this compound on systemic blood pressure.

Methodology:

-

Animal Preparation: Anesthetized animals (e.g., mice) are used. Catheters are inserted into a carotid artery for blood pressure monitoring and a jugular vein for intravenous drug administration.

-

Baseline Measurement: After a stabilization period, baseline mean arterial pressure (MAP) is recorded.

-

Compound Administration: A bolus intravenous injection of this compound is administered.

-

Blood Pressure Monitoring: MAP is continuously monitored and recorded post-injection to determine the magnitude and duration of the hypotensive effect.

-

Control: A vehicle control is administered to ensure that the observed effects are not due to the solvent.

Antioxidant Capacity Assays (FRAP and ABTS)

These in vitro assays are commonly used to assess the antioxidant potential of a compound.

FRAP (Ferric Reducing Antioxidant Power) Assay:

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Procedure: The FRAP reagent is prepared. The test compound is added to the FRAP reagent, and the absorbance is measured at a specific wavelength (e.g., 593 nm) after a set incubation time.

-

Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant (e.g., Trolox).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).

-

Procedure: The ABTS•⁺ radical is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). The test compound is added to the ABTS•⁺ solution, and the decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).

-

Quantification: The scavenging activity is calculated and often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

This compound, a major metabolite of ferulic acid, exhibits a distinct pharmacological profile characterized by potent vasodilatory and blood pressure-lowering effects mediated primarily through the sGC pathway. In contrast, its antioxidant capacity is significantly lower than that of its parent compound. While the effects of ferulic acid on key inflammatory signaling pathways such as NF-κB, MAPK, and PI3K/Akt are well-documented, further investigation is critically needed to determine the specific activities of this compound in these pathways. Future research should focus on elucidating these unknown mechanisms, obtaining more precise quantitative data on its antioxidant and anti-inflammatory activities, and conducting further pharmacokinetic studies to fully understand its therapeutic potential. This in-depth technical guide provides a solid foundation for researchers to advance our knowledge of this important metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Showing pharmacokinetics for Ferulic acid 4-sulfate metabolite after consumption of Beverage, polyphenol rich in humans - Phenol-Explorer [phenol-explorer.eu]

- 7. Showing pharmacokinetics for Ferulic acid 4-sulfate metabolite after consumption of Coffee beverage [Instant] in humans - Phenol-Explorer [phenol-explorer.eu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Ferulic Acid 4-O-Sulfate: An In-Depth Technical Guide on its Interaction with Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a phenolic compound abundant in various plant sources, undergoes extensive metabolism in vivo, with ferulic acid 4-O-sulfate emerging as a principal and systemically available metabolite.[1][2] While the biological activities of ferulic acid have been widely investigated, recent research has shed light on the distinct and potent effects of its sulfated metabolite. This technical guide provides a comprehensive overview of the known interactions of this compound with cellular pathways, focusing on its vasodilatory, blood pressure-lowering, and potential antioxidant and anti-inflammatory roles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows to support further research and drug development endeavors.

Introduction

Ferulic acid (FA) is a hydroxycinnamic acid recognized for its antioxidant and anti-inflammatory properties.[2][3] Following oral ingestion, FA is rapidly absorbed and metabolized in the gut and liver, leading to the formation of various conjugates, including glucuronides and sulfates.[4][5] Among these, this compound (FA-4S) has been identified as a major metabolite found in plasma.[1] This observation has prompted a shift in focus towards understanding the specific biological activities of FA-4S, which may be more physiologically relevant than those of its parent compound. This guide delves into the current understanding of how FA-4S interacts with and modulates key cellular signaling pathways.

Interaction with Cellular Pathways

Vasodilation and Blood Pressure Regulation

A significant body of evidence points to the potent vasodilatory and blood pressure-lowering effects of this compound, a stark contrast to the negligible direct activity of its parent compound, ferulic acid, in this regard.[1]

2.1.1. Soluble Guanylate Cyclase (sGC) Pathway

The primary mechanism underlying the vasorelaxant effect of FA-4S involves the activation of the soluble guanylate cyclase (sGC) pathway. FA-4S stimulates sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[1] The effect is blunted by inhibitors of sGC, confirming the central role of this pathway.[1]

2.1.2. Involvement of Potassium Channels

Studies have also indicated the involvement of voltage-dependent potassium channels in the vasodilatory action of FA-4S. The specific inhibitor 4-aminopyridine (B3432731) has been shown to significantly reduce the vasorelaxant effects of FA-4S, suggesting that the opening of these channels contributes to the hyperpolarization of vascular smooth muscle cells and subsequent relaxation.[1]

Caption: Signaling pathway of this compound-induced vasorelaxation.

Antioxidant Activity

While ferulic acid is a well-known antioxidant, the sulfation at the 4-hydroxyl group in this compound significantly diminishes its direct free radical scavenging ability.[6][7][8] The phenolic hydroxyl group is crucial for the antioxidant activity of ferulic acid, and its blockage through sulfation reduces this capacity.[3][8] However, some studies suggest that FA-4S may still contribute to the overall antioxidant status in vivo through indirect mechanisms, though this requires further investigation.[9]

Anti-inflammatory Pathways

The anti-inflammatory effects of ferulic acid are well-documented, involving the modulation of pathways such as NF-κB and MAPK.[10][11] While direct evidence for the anti-inflammatory activity of this compound is still emerging, its role as a major metabolite suggests it could contribute to the anti-inflammatory effects observed after ferulic acid consumption.[2] Further research is needed to elucidate the specific interactions of FA-4S with key inflammatory mediators and signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Vasorelaxant Effects of this compound

| Parameter | Value | Experimental Model | Reference |

| Concentration Range | 10⁻⁷ - 3x10⁻⁵ M | Isolated mouse saphenous and femoral arteries, and aortae | [1] |

| Effect | Concentration-dependent vasorelaxation | Isolated mouse arteries | [1][12] |

Table 2: In Vivo Effects of this compound on Blood Pressure

| Dosage | Route of Administration | Effect | Animal Model | Reference |

| 16.13 and 161.3 µg/kg | Intravenous | Significant decrease in mean arterial pressure | Male Swiss mice | [9][13] |

Experimental Protocols

Ex Vivo Vasorelaxation Assay

Objective: To assess the direct effect of this compound on vascular tone.

Methodology:

-

Tissue Preparation: Male Swiss mice are euthanized, and saphenous and femoral arteries, as well as the thoracic aorta, are carefully dissected and cleaned of surrounding connective tissue.[1]

-

Mounting: Arterial segments (2 mm in length) are mounted in a wire myograph system containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[1]

-

Pre-contraction: Arteries are pre-contracted with a submaximal concentration of phenylephrine.[1]

-

Treatment: Cumulative concentrations of this compound (10⁻⁷ to 3x10⁻⁵ M) are added to the bath, and the relaxation response is recorded.[1]

-

Data Analysis: Vasorelaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

References

- 1. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antioxidant activity of phenolic acids and their metabolites: synthesis and antioxidant properties of the sulfate derivatives of ferulic and caffeic acids and of the acyl glucuronide of ferulic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid [mdpi.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications | Semantic Scholar [semanticscholar.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

In Vivo Efficacy of Ferulic Acid 4-O-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid, a phenolic compound abundant in various plant sources, is extensively metabolized in the body following consumption. One of its primary metabolites is Ferulic acid 4-O-sulfate (FA-sul). Emerging research has highlighted that this sulfated metabolite is not merely an inactive byproduct but possesses significant biological activities, particularly in the cardiovascular system. This technical guide provides a comprehensive overview of the in-vivo efficacy of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data Summary

The primary in vivo efficacy of this compound identified in the literature is its ability to lower blood pressure. The following tables summarize the key quantitative findings from a pivotal study in this area.

Table 1: In Vivo Hypotensive Effect of this compound in Mice

| Animal Model | Compound | Dosage | Route of Administration | Key Finding | Reference |

| Male Swiss Mice | This compound | 16.13 µg/kg and 161.3 µg/kg | Intravenous (i.v.), single dose | Significant and immediate decrease in mean arterial pressure (MAP).[1][2][3] | [4] |

| Male Swiss Mice | Ferulic acid | Not specified | Intravenous (i.v.) | No effect on mean arterial pressure (MAP).[4] | [4] |

Table 2: Ex Vivo Vasorelaxant Effects of this compound

| Tissue Preparation | Compound | Concentration Range | Effect | Reference |

| Isolated mouse aorta, femoral, and saphenous arteries | This compound | 0.1 µM - 30 µM | Concentration-dependent vasorelaxation.[1][4] | [4] |

| Isolated mouse arteries | Ferulic acid | 10⁻⁷ M - 3x10⁻⁵ M | No vasorelaxation observed.[4] | [4] |

Experimental Protocols

The following section details the methodologies employed in the key in vivo and ex vivo experiments that have elucidated the efficacy of this compound.

In Vivo Blood Pressure Measurement in Anesthetized Mice

-

Animal Model: Male Swiss mice were utilized for the in vivo experiments.[1][3]

-

Anesthesia: The specific anesthetic regimen was not detailed in the provided search results.

-

Catheterization: A catheter was likely inserted into an artery (e.g., carotid or femoral artery) for direct and continuous measurement of arterial blood pressure.

-

Drug Administration: this compound and Ferulic acid were administered as a single bolus injection intravenously (i.v.).[1][2][3]

-

Data Acquisition: Mean arterial pressure (MAP) was recorded continuously before, during, and after the administration of the test compounds to assess their immediate effects on blood pressure.[1][2][3]

Ex Vivo Vasorelaxation Studies in Isolated Mouse Arteries

-

Tissue Preparation: Saphenous and femoral arteries, as well as aortae, were isolated from mice.[4] These arterial rings were then mounted in tissue myographs.

-

Experimental Buffer: The myographs contained a physiological salt solution, likely Krebs-Henseleit solution, maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂) to maintain physiological pH and oxygenation.

-

Pre-constriction: The arterial rings were pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619) to induce a stable level of vascular tone.

-

Cumulative Concentration-Response Curves: this compound or Ferulic acid was added to the myograph chamber in a cumulative manner, with increasing concentrations.[4] The resulting relaxation of the arterial rings was measured and recorded.

-

Mechanistic Studies: To investigate the underlying mechanism of vasorelaxation, specific inhibitors were used. For instance, 1H-[1][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), an inhibitor of soluble guanylate cyclase (sGC), and 4-aminopyridine, a voltage-dependent potassium channel inhibitor, were employed to assess their impact on the vasorelaxant effect of this compound.[4]

-

Genetically Modified Animal Models: To further confirm the role of sGC, femoral arteries from sGCα₁ knockout mice (sGCα₁⁻/⁻) were used.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the vasorelaxant effect of this compound and a general workflow for its in vivo evaluation.

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Caption: General experimental workflow for in vivo blood pressure studies.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a biologically active metabolite of Ferulic acid with direct effects on the cardiovascular system.[4] Unlike its parent compound, FA-sul induces vasorelaxation and lowers blood pressure in vivo. The mechanism of action for the vasorelaxant effect appears to involve the activation of the soluble guanylate cyclase (sGC) pathway, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent activation of potassium channels.[4]

While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Pharmacokinetics: A detailed pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is needed.

-

Oral Bioavailability and Efficacy: The current in vivo data relies on intravenous administration. Studies investigating the oral bioavailability of this compound or the efficacy of oral administration of its parent compound, Ferulic acid, in achieving therapeutic plasma concentrations of the sulfated metabolite are crucial.

-

Chronic Dosing Studies: The long-term effects of this compound administration on blood pressure and cardiovascular health in relevant animal models of hypertension and other cardiovascular diseases should be investigated.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are necessary to establish a safe therapeutic window for this compound.

-

Broader Therapeutic Applications: Given its mechanism of action, the potential of this compound in other conditions characterized by endothelial dysfunction or impaired nitric oxide signaling could be explored. Additionally, its potential to resist oxidative stress under conditions of iron overload has been noted.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Metabolite of Ferulic acid | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Endothelial-Protective Effects of Ferulic Acid 4-O-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a phenolic compound abundant in various plant sources, undergoes significant metabolism in the body, with ferulic acid 4-O-sulfate (FA-sul) being a major circulating metabolite. Emerging evidence indicates that FA-sul possesses direct and potent effects on endothelial function, distinguishing it from its parent compound. This technical guide provides an in-depth analysis of the current understanding of FA-sul's impact on the vasculature, with a focus on its vasodilatory, anti-inflammatory, and antioxidant properties. We present a comprehensive summary of the quantitative data from key studies, detailed experimental protocols for assessing its activity, and a visual representation of the proposed signaling pathways. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this key ferulic acid metabolite in cardiovascular health.

Introduction

Endothelial dysfunction is a key initiating event in the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis. It is characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory state, and increased oxidative stress. Dietary polyphenols have garnered significant attention for their potential to mitigate endothelial dysfunction. Ferulic acid (FA), a hydroxycinnamic acid found in foods such as whole grains and coffee, is known for its antioxidant and anti-inflammatory properties. However, following ingestion, FA is extensively metabolized, with this compound (FA-sul) being one of its most abundant metabolites in plasma.[1] Understanding the biological activities of this major metabolite is crucial for elucidating the mechanisms behind the cardiovascular benefits associated with FA-rich diets.

This guide focuses specifically on the effects of FA-sul on endothelial function, summarizing the key findings that demonstrate its superior vasorelaxant activity compared to the parent FA molecule and exploring its potential mechanisms of action.

Quantitative Data on the Effects of this compound

The primary bioactivity of FA-sul identified to date is its potent vasorelaxant effect, which has been demonstrated in both ex vivo and in vivo models. The following tables summarize the key quantitative findings.

| Parameter | Saphenous Artery | Femoral Artery | Aorta | Reference |

| Concentration Range | 10⁻⁷ - 3x10⁻⁵ M | 10⁻⁷ - 3x10⁻⁵ M | 10⁻⁷ - 3x10⁻⁵ M | [2] |

| Maximal Relaxation (Emax) | 64.2 ± 4.0% | 89.8 ± 4.5% | 70.7 ± 3.5% | [2] |

| Vehicle Control (Tension Decrease) | 32.8 ± 7.4% | 14.5 ± 13.5% | -15.9 ± 10.5% | [2] |

| Effect of Ferulic Acid (Parent) | No significant response | No significant response | No significant response | [2] |

Table 1: Ex Vivo Vasorelaxant Effects of this compound on Mouse Arteries. This table presents the maximal relaxation (Emax) induced by FA-sul in different mouse arteries pre-contracted with phenylephrine (B352888). Data are presented as mean ± SEM.[2]

| Treatment | Dosage (i.v.) | Effect on Mean Arterial Pressure (MAP) | Reference |

| This compound | 16.13 and 161.3 µg/kg | Significant and immediate decrease | [3][4][5] |

| Ferulic Acid (Parent) | Not specified in detail, but no effect observed | No effect | [2] |

Table 2: In Vivo Effects of this compound on Blood Pressure in Anesthetized Mice. This table summarizes the in vivo effects of intravenously administered FA-sul on mean arterial pressure.

Signaling Pathways of this compound in Vasorelaxation

The vasorelaxant effect of FA-sul is primarily mediated through an endothelium-independent pathway, acting directly on vascular smooth muscle cells (VSMCs). The key signaling cascade involves the activation of soluble guanylate cyclase (sGC) and the subsequent opening of voltage-dependent potassium (Kv) channels.

Proposed Signaling Cascade

The following diagram illustrates the proposed mechanism of action of FA-sul in inducing vasorelaxation.

Figure 1: Proposed signaling pathway for this compound-induced vasorelaxation in vascular smooth muscle cells.

This pathway is supported by evidence demonstrating that the vasorelaxant effect of FA-sul is blunted by inhibitors of sGC (ODQ) and voltage-dependent potassium channels (4-aminopyridine).[2] Furthermore, the effect is independent of the endothelium, suggesting a direct action on VSMCs.[2]

Other Potential Endothelial Effects

While the vasorelaxant properties of FA-sul are the most well-characterized, the broader effects of this metabolite on endothelial function, such as its anti-inflammatory and antioxidant activities, are less understood and are an active area of research. Much of the current knowledge is derived from studies on the parent compound, ferulic acid.

Anti-inflammatory and Antioxidant Potential

Studies on ferulic acid have shown that it can modulate nitric oxide (NO) balance in human umbilical vein endothelial cells (HUVECs) and reduce superoxide (B77818) levels.[6] Specifically, isoferulic acid 3-O-sulfate, a structurally similar metabolite, has been shown to increase the activation of Akt1, a key regulator of endothelial nitric oxide synthase (eNOS).[6] While direct evidence for FA-sul is pending, it is plausible that it shares some of these protective properties.

Effects on Endothelial Cell Viability

The effect of FA-sul on endothelial cell viability has not been extensively studied. However, research on the parent compound, ferulic acid, indicates that it does not exert significant cytotoxicity on HUVECs at concentrations up to 20 µM.[7] It is important to note that at higher concentrations (above 30 µM), ferulic acid has been shown to have a cytotoxic effect.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Ex Vivo Vasorelaxation Studies using Wire Myography

This protocol is adapted from the methodology described by Van Rymenant et al. (2017).[2]

Objective: To assess the vasorelaxant effect of this compound on isolated mouse arteries.

Materials:

-

Male Swiss mice

-

Krebs-Ringer-Bicarbonate (KRB) solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 11.1 mM glucose)

-

Phenylephrine (Phe)

-

This compound (FA-sul)

-

1H-[1][6][7]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) (sGC inhibitor)

-

4-Aminopyridine (B3432731) (4-AP) (Kv channel inhibitor)

-

Wire myograph system

Procedure:

-

Artery Dissection: Euthanize mice and dissect the saphenous, femoral, and thoracic aorta in ice-cold KRB solution.

-

Mounting: Cut the arteries into 2 mm rings and mount them in a wire myograph containing KRB solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration and Viability Check: Allow the arteries to equilibrate for 30 minutes. Then, contract the arteries with a high potassium solution (KRB with equimolar substitution of NaCl for KCl) to check for viability.

-

Pre-contraction: After washing and a further 30-minute equilibration, pre-contract the arterial rings with phenylephrine to approximately 80% of the maximal contraction.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add FA-sul cumulatively to the bath in the concentration range of 10⁻⁷ to 3x10⁻⁵ M.

-

Inhibitor Studies: To investigate the mechanism of action, pre-incubate the arterial rings with ODQ (10 µM) or 4-aminopyridine (1 mM) for 20 minutes before pre-contraction with phenylephrine and subsequent addition of FA-sul.

-

Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

References

- 1. researchgate.net [researchgate.net]

- 2. Ferulic acid-4-O-sulfate rather than ferulic acid relaxes arteries and lowers blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferulic acid protects human umbilical vein endothelial cells from radiation induced oxidative stress by phosphatidylinositol 3-kinase and extracellular signal-regulated kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Ferulic Acid Derivatives and Avenanthramides Modulate Endothelial Function through Maintenance of Nitric Oxide Balance in HUVEC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Ferulic Acid 4-O-Sulfate: An Examination of Its Neuroprotective Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferulic acid (FA), a phenolic compound abundant in fruits, vegetables, and grains, is well-regarded for its potent antioxidant and anti-inflammatory properties, which contribute to its significant neuroprotective effects. Following ingestion, ferulic acid undergoes extensive metabolism in the liver and intestinal mucosa, leading to the formation of various metabolites. Among these, Ferulic acid 4-O-sulfate (FAS) is a major circulating metabolite. This technical guide aims to explore the current scientific understanding of the neuroprotective effects of this compound, drawing a necessary and critical comparison with its parent compound, ferulic acid. While the neuroprotective mechanisms of ferulic acid are well-documented, research directly investigating the neuroprotective capacity of FAS is limited. This guide will present the available data on FAS, highlight the extensive research on FA as a comparative framework, and identify key areas for future investigation into the therapeutic potential of this primary metabolite.

Section 1: this compound (FAS) - Current State of Knowledge

This compound is a primary metabolite of ferulic acid, formed through phase II metabolism. Despite its prevalence in circulation after ferulic acid consumption, studies specifically investigating its neuroprotective effects are sparse. The existing literature primarily focuses on its antioxidant capacity in comparison to its parent compound.

Antioxidant Activity of FAS

A crucial aspect of neuroprotection is the ability to counteract oxidative stress. However, research indicates that the sulfation of ferulic acid at the 4-hydroxy position significantly diminishes its antioxidant activity. This is attributed to the blockage of the hydroxyl group, which is critical for free radical scavenging.

Table 1: Comparative Antioxidant Activity of Ferulic Acid and its Metabolites

| Compound | Antioxidant Assay | Result | Reference |

| Ferulic acid | FRAP & ABTS | Strong antioxidant activity | [1][2] |

| This compound | FRAP & ABTS | Very low antioxidant activity | [1][2] |

| This compound | Folin–Ciocalteu, CUPRAC, DPPH• | Very weak antioxidant properties | [3] |

*FRAP: Ferric Reducing Antioxidant Power; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); CUPRAC: Cupric Ion Reducing Antioxidant Capacity; DPPH•: 2,2-diphenyl-1-picrylhydrazyl.

Other Biological Activities of FAS

While its antioxidant capacity appears to be limited, FAS may possess other biological activities. A notable study revealed that FAS, but not ferulic acid, induces vasorelaxation and lowers blood pressure in mice, suggesting a distinct pharmacological profile from its parent compound[4]. This finding indicates that FAS could have specific molecular targets and mechanisms of action that are independent of direct antioxidant effects. Additionally, there is evidence of the tentative identification of sulfated metabolites of ferulic acid after metabolism by human brain microvascular endothelial cells, suggesting that FAS could be present in the central nervous system[5].

Section 2: Neuroprotective Effects of Ferulic Acid (FA) - A Comparative Framework

In contrast to the limited data on FAS, the neuroprotective effects of ferulic acid are extensively documented. FA exerts its effects through multiple mechanisms, including potent antioxidant, anti-inflammatory, and anti-apoptotic activities. Understanding these mechanisms provides a crucial context for evaluating the potential, albeit different, neuroprotective role of its metabolites like FAS.

In Vitro Neuroprotective Effects of Ferulic Acid

Ferulic acid has demonstrated significant protective effects in various in vitro models of neuronal injury.

Table 2: Summary of In Vitro Neuroprotective Effects of Ferulic Acid

| Cell Line | Insult | FA Concentration | Key Findings | Reference |

| PC-12 | Hypoxia | 1-100 µmol/L | Increased cell viability | [6] |

| PC-12 | Excitatory amino acids (EAA) | 1-100 µmol/L | Increased cell viability | [6] |

| PC-12 | Free radicals | 1-100 µmol/L | Increased cell viability | [6] |

| PC-12 | Hypoxia | Not specified | Reduced cytotoxicity, ROS production, and apoptosis | [7] |

| HT22 | Glutamate | 1 and 2.5 mM | Attenuated glutamate-induced decrease in γ-enolase expression | [8] |

| Cortical Neurons | Glutamate | Not specified | Inhibited glutamate-induced apoptosis | [8] |

| Zebrafish Dopaminergic Neurons | MPTP | 100 µM | Increased the number of dopaminergic neurons | [9] |

In Vivo Neuroprotective Effects of Ferulic Acid

Animal studies have further substantiated the neuroprotective potential of ferulic acid in various models of neurological disorders.

Table 3: Summary of In Vivo Neuroprotective Effects of Ferulic Acid

| Animal Model | Insult | FA Dosage | Key Findings | Reference |

| Rats | Cerebral Ischemia/Reperfusion | Not specified | Attenuated memory impairment, reduced hippocampal neuronal apoptosis and oxidative stress | [10] |

| Rats | Rotenone-induced Parkinson's Disease | 50 mg/kg | Rescued dopamine (B1211576) neurons, restored antioxidant enzymes, and inhibited lipid peroxidation | [11][12] |

| Rats | Middle Cerebral Artery Occlusion (MCAO) | 100 mg/kg, i.v. | Attenuated MCAO injury-induced decrease in γ-enolase | [8] |

Section 3: Signaling Pathways Modulated by Ferulic Acid

The neuroprotective effects of ferulic acid are mediated through its interaction with several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Pathways

Ferulic acid has been shown to suppress neuroinflammation by modulating pathways such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

Caption: Ferulic Acid inhibits the TLR4/MyD88/NF-κB pathway.

Cell Survival and Antioxidant Pathways

Ferulic acid promotes neuronal survival by activating pro-survival signaling pathways like the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and modulating the Mitogen-activated protein kinase (MAPK) pathway.

Caption: Ferulic Acid promotes cell survival via PI3K/Akt and MAPK pathways.

Section 4: Experimental Protocols for Assessing Neuroprotection by Ferulic Acid

The following are detailed methodologies for key experiments cited in the context of ferulic acid's neuroprotective effects. These protocols can serve as a template for future investigations into the potential neuroprotective actions of its metabolites.

In Vitro Model of Hypoxia in PC-12 Cells

Objective: To assess the protective effect of a compound against hypoxia-induced cell death.

Protocol:

-

Cell Culture: Pheochromocytoma (PC-12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of ferulic acid (e.g., 1-100 µmol/L) for a specified duration (e.g., 1 hour).

-

Induction of Hypoxia: The culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a defined period (e.g., 1-6 hours).

-

Assessment of Cell Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm.

-